4-(Difluoromethyl)-1-trityl-1H-imidazole
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Overview
Description
4-(Difluoromethyl)-1-trityl-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver complexes, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-1-trityl-1H-imidazole may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents and environmentally benign conditions is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield difluoromethyl imidazole oxides, while nucleophilic substitution can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1-trityl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and ionic liquids.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-1-trityl-1H-imidazole include other fluorinated imidazoles and benzimidazoles, such as:
- 2-(Difluoromethyl)-1H-imidazole
- 4-(Trifluoromethyl)-1H-imidazole
- 2-(Trifluoromethyl)-1H-benzimidazole
Uniqueness
This compound is unique due to the presence of both the difluoromethyl and trityl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the trityl group provides steric bulk, influencing the compound’s reactivity and binding interactions .
Properties
Molecular Formula |
C23H18F2N2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-tritylimidazole |
InChI |
InChI=1S/C23H18F2N2/c24-22(25)21-16-27(17-26-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,22H |
InChI Key |
BWFNXNDRKVXUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(F)F |
Origin of Product |
United States |
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